molecular formula C17H14N4OS B2994445 (E)-3-(2-methylfuran-3-yl)-6-(3-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 890598-02-4

(E)-3-(2-methylfuran-3-yl)-6-(3-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B2994445
CAS RN: 890598-02-4
M. Wt: 322.39
InChI Key: UDGZOJSBRONTIE-VOTSOKGWSA-N
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Description

(E)-3-(2-methylfuran-3-yl)-6-(3-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C17H14N4OS and its molecular weight is 322.39. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-methylfuran-3-yl)-6-(3-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-methylfuran-3-yl)-6-(3-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Triazolo-thiadiazole derivatives have been explored for their antimicrobial properties. For instance, compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole backbone have been investigated for their in vitro antibacterial activity against various bacterial strains, showing interesting results against Staphylococcus aureus and other pathogens. These compounds have been synthesized through various chemical reactions, highlighting their structural versatility and potential as antimicrobial agents (Badr & Barwa, 2011).

Antitumor Activity

The antitumor potential of triazolo-thiadiazole derivatives has also been a significant area of interest. Some derivatives have demonstrated inhibitory effects on the growth of a wide range of cancer cell lines, including hepatocellular carcinoma. These compounds have been evaluated for their cytotoxic activity against various cancerous cell lines, showing promising results that pave the way for further investigation into their potential as antitumor agents (Ibrahim, 2009).

Antioxidant Properties

Research into the antioxidant properties of triazolo-thiadiazoles has revealed their capability to scavenge free radicals. Such compounds have been assessed for their in vitro antioxidant activity, providing insights into their potential for combating oxidative stress, which is implicated in various diseases (Sunil et al., 2010).

Anti-inflammatory and Analgesic Activities

Additionally, triazolo-thiadiazole derivatives have been evaluated for their anti-inflammatory and analgesic activities. Some synthesized compounds have shown potent anti-inflammatory activity along with minimal ulcerogenic effects and lipid peroxidation, compared to traditional anti-inflammatory drugs. This suggests their potential as safer alternatives for the treatment of inflammation-related conditions (Amir, Kumar, & Javed, 2008).

properties

IUPAC Name

3-(2-methylfuran-3-yl)-6-[(E)-2-(3-methylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-11-4-3-5-13(10-11)6-7-15-20-21-16(18-19-17(21)23-15)14-8-9-22-12(14)2/h3-10H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGZOJSBRONTIE-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC2=NN3C(=NN=C3S2)C4=C(OC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C2=NN3C(=NN=C3S2)C4=C(OC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methylfuran-3-yl)-6-[(E)-2-(3-methylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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